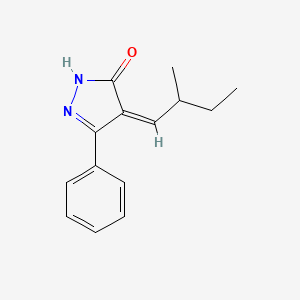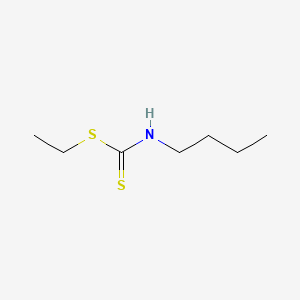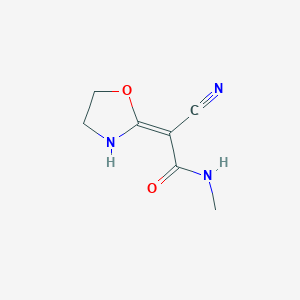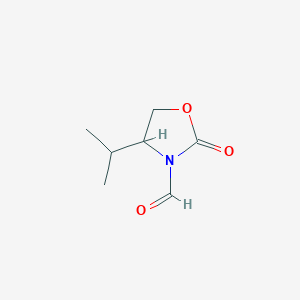
3-(Tetrahydrofuran-2-yl)propyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tetrahydrofuran-2-yl)propyl dodecanoate is a chemical compound with the molecular formula C19H36O3 and a molecular weight of 312.4873 g/mol It is characterized by the presence of a tetrahydrofuran ring attached to a propyl chain, which is further linked to a dodecanoate ester group
Méthodes De Préparation
The synthesis of 3-(Tetrahydrofuran-2-yl)propyl dodecanoate typically involves a multi-step process. One common synthetic route includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(Tetrahydrofuran-2-yl)propyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions.
Applications De Recherche Scientifique
3-(Tetrahydrofuran-2-yl)propyl dodecanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
3-(Tetrahydrofuran-2-yl)propyl dodecanoate can be compared with other similar compounds, such as:
- 3-(Tetrahydrofuran-2-yl)propanal
- 3-(Tetrahydrofuran-2-yl)propan-1-ol These compounds share the tetrahydrofuran ring structure but differ in their functional groups and chain lengths. The uniqueness of this compound lies in its specific ester group and longer carbon chain, which may impart distinct chemical and physical properties .
Propriétés
Numéro CAS |
5453-18-9 |
|---|---|
Formule moléculaire |
C19H36O3 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
3-(oxolan-2-yl)propyl dodecanoate |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-15-19(20)22-17-12-14-18-13-11-16-21-18/h18H,2-17H2,1H3 |
Clé InChI |
TWMYTXPKFHKPAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)




![5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12914903.png)
![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)


![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)

